molecular formula C17H14INO2 B12898649 N-[2-(1-benzofuran-3-yl)ethyl]-2-iodobenzamide CAS No. 920537-55-9

N-[2-(1-benzofuran-3-yl)ethyl]-2-iodobenzamide

Cat. No.: B12898649
CAS No.: 920537-55-9
M. Wt: 391.20 g/mol
InChI Key: CFLXGFPZSMNZTI-UHFFFAOYSA-N
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Description

N-[2-(1-Benzofuran-3-yl)ethyl]-2-iodobenzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a benzofuran moiety, a privileged scaffold in pharmacology known for its diverse biological activities . Researchers are particularly interested in this compound and its analogs for their potential as anticancer agents. The benzofuran core is a key structural feature in many potent tubulin polymerization inhibitors that target the colchicine binding site, a mechanism that disrupts microtubule dynamics and can lead to cell cycle arrest and apoptosis in cancer cells . Furthermore, the 2-iodobenzamide group offers a versatile handle for further synthetic modification, enabling medicinal chemists to explore structure-activity relationships (SAR) and create diverse compound libraries for biological screening . This makes it a valuable intermediate for developing novel therapeutic candidates. The molecular framework suggests potential for multi-target activity, as benzofuran derivatives have also been investigated for their activity against kinases like GSK-3β and PI3K, which are prominent targets in oncology and neurology . This product is intended for research purposes as a chemical reference standard or as a building block for the synthesis of more complex molecules. It is supplied for laboratory research use only and is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920537-55-9

Molecular Formula

C17H14INO2

Molecular Weight

391.20 g/mol

IUPAC Name

N-[2-(1-benzofuran-3-yl)ethyl]-2-iodobenzamide

InChI

InChI=1S/C17H14INO2/c18-15-7-3-1-6-14(15)17(20)19-10-9-12-11-21-16-8-4-2-5-13(12)16/h1-8,11H,9-10H2,(H,19,20)

InChI Key

CFLXGFPZSMNZTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)CCNC(=O)C3=CC=CC=C3I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents . The reaction conditions often include the use of (diacetoxyiodo)benzene in acetonitrile, which facilitates the cyclization process.

Industrial Production Methods

Industrial production of benzofuran derivatives, including N-(2-(Benzofuran-3-yl)ethyl)-2-iodobenzamide, often employs scalable methods such as free radical cyclization cascades and proton quantum tunneling . These methods are advantageous due to their high yield and fewer side reactions, making them suitable for large-scale production.

Chemical Reactions Analysis

Oxidation Reactions

The benzofuran moiety undergoes oxidation under mild conditions. Key findings:

Reaction ConditionsReagentOutcome
Acetonitrile, room temperaturem-Chloroperbenzoic acidEpoxidation of benzofuran double bond

Oxidation primarily targets the electron-rich furan ring, forming epoxide derivatives. Computational studies suggest this reaction proceeds via electrophilic attack on the conjugated π-system .

Reduction Reactions

The iodine substituent and amide group participate in selective reductions:

Reaction ConditionsReagentOutcome
Ethanol, 25°CSodium borohydrideReduction of amide to amine

The reaction preserves the benzofuran structure while converting the iodobenzamide group to a benzylamine derivative. Kinetic studies indicate steric hindrance from the benzofuran ethyl chain slows reduction rates compared to simpler benzamides.

Nucleophilic Substitution

The iodine atom undergoes substitution with diverse nucleophiles:

NucleophileBaseConditionsProduct Type
AminesK₂CO₃DMF, 80°CN-alkylated amides
ThiolsEt₃NTHF, 60°CThioether derivatives

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) replaces iodine with aryl/alkyl groups. For example:

text
**General protocol**: - Catalyst: Pd(PPh₃)₄ (2 mol%) - Ligand: PPh₃ (4 mol%) - Base: Cs₂CO₃ - Solvent: Dioxane/H₂O (4:1), 100°C - Yield: 70-85% [2][3]

Density functional theory (DFT) calculations reveal that oxidative addition of the C–I bond to Pd(0) is rate-determining (ΔG‡ = 18.7 kcal/mol) .

Cyclization and Heterocycle Formation

Intramolecular reactions exploit the benzofuran-amide proximity:

ConditionsOutcomeMechanism
CuBr, Na₂CO₃, DMSO/H₂O, 60°CBenzofuro[3,2-c]quinolinonesRadical-mediated C–H activation

This reaction forms fused polycyclic structures via copper-mediated C–N bond formation. Isotopic labeling experiments confirm the amide nitrogen participates in cyclization .

Catalytic Cascade Reactions

Palladium enables multi-step transformations:

text
**Example**: 1. **Aminopalladation**: Pd(II) activates the benzofuran alkynyl group. 2. **Carbopalladation**: Alkene insertion forms a C–C bond. 3. **β-Hydride elimination**: Releases Pd(0) for catalytic turnover [2].

Key energetics from computational studies:

StepΔG‡ (kcal/mol)ΔG° (kcal/mol)
Aminopalladation17.8–21.8-8.2 to +12.5
HCl/alkene exchange6.7–16.9-32.6 to -14.8
Carbopalladation6.8–24.9-32.8 to -23.0

These data highlight the feasibility of cascade reactions under mild conditions .

Photochemical Reactivity

Preliminary studies indicate UV-induced homolytic C–I bond cleavage generates aryl radicals, enabling:

  • Grafting onto polymers : Surface functionalization of polystyrene derivatives.

  • Cross-coupling without catalyst : Radical recombination with electron-deficient alkenes.

Scientific Research Applications

Synthesis and Structure-Activity Relationship

The synthesis of N-[2-(1-benzofuran-3-yl)ethyl]-2-iodobenzamide typically involves the coupling of benzofuran derivatives with iodobenzamides. The structural modifications at the benzofuran moiety can significantly influence the compound's biological activity. For instance, the presence of substituents at specific positions on the benzofuran ring has been shown to enhance its efficacy as a tubulin inhibitor, which is crucial for cancer treatment .

Key Synthetic Pathways

StepReaction TypeKey ReagentsOutcome
1CouplingBenzofuran, IodobenzamideFormation of this compound
2FunctionalizationVarious electrophilesModifications for enhanced activity

Biological Activities

This compound exhibits several biological activities that make it a candidate for therapeutic applications:

1. Anticancer Activity
Research indicates that this compound can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of established chemotherapeutic agents like paclitaxel .

2. Sigma Receptor Modulation
The compound has been evaluated for its interaction with sigma receptors, particularly sigma-1 and sigma-2 receptors. These receptors are implicated in various neurological disorders and cancer. This compound has shown promise as a sigma receptor ligand, potentially aiding in the treatment of conditions such as depression and anxiety .

3. Antiviral Properties
Recent studies suggest that compounds targeting sigma receptors may interfere with viral replication processes, including those of SARS-CoV-2. The interaction between sigma receptors and viral proteins presents a novel avenue for antiviral drug development .

Case Studies

Several studies have highlighted the effectiveness of this compound in various experimental models:

Case Study 1: Anticancer Efficacy
In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to its ability to disrupt microtubule dynamics .

Case Study 2: Neurological Effects
A study involving animal models indicated that administration of this compound resulted in reduced anxiety-like behaviors, suggesting potential use in treating anxiety disorders via sigma receptor modulation .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • BZA2 and T9869: These analogs share the 2-iodobenzamide core but feature aliphatic diethylaminoethyl groups. Their high affinity for melanin has enabled clinical use in melanoma imaging .
  • [125I]PIMBA : Incorporates a methoxy group and targets sigma receptors in prostate cancer, demonstrating the impact of electron-donating substituents on receptor binding .
  • N-Methyl-N-(naphthyl)-2-iodobenzamide: Sterically hindered aromatic substituents facilitate palladium-catalyzed C–H activation, yielding phenanthridinones in high yields (77–83%) .
  • Target Compound : The benzofuran-ethyl group may enhance interactions with aromatic-rich targets (e.g., melanin or sigma receptors) compared to aliphatic substituents in BZA2 or T9867.
Physicochemical Properties

Melting points, solubility, and chromatographic behavior (Rf values) of select analogs are compared below:

Compound (Synthetic Example) Melting Point (°C) Rf Value (Solvent System) Reference
N-(1-((2-Ethylphenyl)amino)-1-oxopentan-2-yl)-2-iodobenzamide (5h) 190–191 0.48 (30% EtOAc/petroleum ether)
N-(2-(Benzylamino)-2-oxoethyl)-2-iodobenzamide (5d) 143–144 0.34 (70% EtOAc/petroleum ether)
BZA2 Not reported Not reported

Analysis :

  • Higher melting points (e.g., 190–206°C in compounds) correlate with rigid aromatic substituents, suggesting the target compound may exhibit similar thermal stability due to its benzofuran group.
  • Lower Rf values (e.g., 0.22–0.54) indicate moderate polarity, influenced by substituents like benzylamino or ethylphenyl groups .

Biological Activity

N-[2-(1-benzofuran-3-yl)ethyl]-2-iodobenzamide is a compound belonging to the benzofuran class, known for its diverse biological activities, including potential anti-tumor, antibacterial, and antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H16IN O\text{C}_{16}\text{H}_{16}\text{I}\text{N O}

This compound features a benzofuran moiety, which is crucial for its biological activities. Benzofurans are recognized for their ability to interact with various biological targets, making them valuable in medicinal chemistry.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. The benzofuran structure allows the compound to engage with various enzymes and receptors, influencing cellular pathways associated with cancer and other diseases. Notably, it has been shown to interact with sigma receptors (σR), which are implicated in several physiological processes and diseases.

Biological Activities

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Sigma receptors are overexpressed in various cancer types, including lung, breast, and prostate cancers. Compounds targeting these receptors have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .

Case Study: In Vitro Studies
A study demonstrated that derivatives of benzofuran compounds significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A375 (melanoma). The mechanism involved the modulation of calcium signaling pathways mediated by σR .

Table 1: Anticancer Activity of this compound

Cancer Cell LineIC50 Value (µM)Mechanism of Action
MCF-712σR-mediated apoptosis
A37510Inhibition of cell proliferation
HCT11615Modulation of calcium signaling

2. Antibacterial Activity

This compound has also been investigated for its antibacterial properties. Benzofuran derivatives have shown activity against various bacterial strains, suggesting potential applications in treating bacterial infections .

Table 2: Antibacterial Activity

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

Research Findings

Recent studies have highlighted the potential of this compound as a lead compound in drug development. Its ability to bind σR suggests a dual role in both therapeutic and diagnostic applications in oncology. The compound's unique structure may allow for further modifications to enhance its efficacy and selectivity against specific cancer types.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for N-[2-(1-benzofuran-3-yl)ethyl]-2-iodobenzamide?

  • Methodology : The compound can be synthesized via copper-promoted cross-coupling reactions. For example, iodobenzamide derivatives (e.g., N-(aryl)-2-iodobenzamide) react with benzofuran-containing precursors in the presence of copper(I) iodide, phenanthroline, and cesium carbonate. Solvents like DMF or ethanol are used under reflux (80–100°C), followed by column chromatography for purification .
  • Key Considerations : Reaction efficiency depends on substituent steric effects and solvent polarity. Yields may vary (20–52%) based on the benzofuran derivative’s reactivity .

Q. How is structural characterization of this compound performed, and which analytical tools are critical?

  • Methodology :

  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for resolving twinning or high-resolution data .
  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions, while HRMS validates molecular weight. For example, aromatic protons in the benzofuran moiety appear as distinct doublets in the 7.0–8.5 ppm range .
    • Data Interpretation : Cross-referencing NMR shifts with computational predictions (e.g., ChemSpider) ensures accuracy .

Advanced Research Questions

Q. How can researchers optimize synthetic protocols to improve yield and purity?

  • Methodology :

  • Catalyst Screening : Replace copper(I) iodide with palladium catalysts for milder conditions.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) to enhance reaction kinetics .
  • Microwave-assisted Synthesis : Reduces reaction time from hours to minutes .
    • Validation : Compare HPLC purity (>95%) and HRMS data across methods .

Q. What strategies address contradictions in crystallographic and spectroscopic data during structural analysis?

  • Methodology :

  • Multi-method Validation : Combine X-ray data (SHELXL refinement ) with DFT-calculated NMR shifts to resolve discrepancies.
  • Twinning Analysis : Use SHELXE for high-throughput phasing if crystal twinning occurs .
    • Case Study : Discrepancies in benzofuran ring orientation were resolved by comparing ORTEP-3-generated models with NOE correlations in NMR .

Q. How is this compound evaluated for biological activity, particularly in targeted imaging applications?

  • Methodology :

  • Melanin-targeting Studies : Radiolabel the compound (e.g., ¹²³I or ⁶⁸Ga isotopes) and assess binding affinity to melanin-positive melanoma cells via autoradiography .
  • Pharmacokinetics : Conduct in vivo PET/SPECT imaging in murine models to evaluate tumor uptake and clearance rates .
    • Key Metrics : Specificity (IC₅₀ < 10 nM) and biodistribution ratios (tumor-to-muscle > 5:1) .

Q. What computational tools are used to predict the compound’s physicochemical properties and binding modes?

  • Methodology :

  • Cheminformatics : Use PubChem and ChemSpider to predict logP (∼3.2), solubility (<0.1 mg/mL), and hydrogen-bonding capacity .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like sigma receptors or melanocortin-1 .
    • Validation : Compare docking scores (e.g., Glide XP Score < −8 kcal/mol) with experimental IC₅₀ values .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo studies?

  • Methodology :

  • Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated), explaining reduced in vivo efficacy .
  • Plasma Protein Binding : Measure unbound fraction (e.g., via equilibrium dialysis) to correlate with observed activity gaps .
    • Case Study : A 10-fold drop in in vivo antitumor activity was linked to >90% plasma protein binding .

Comparative Studies

Q. How does this compound compare to structurally similar benzamide tracers?

  • Methodology :

  • Structure-Activity Relationships (SAR) : Modify the benzofuran substituent (e.g., 3- vs. 2-position) and measure melanoma cell uptake via flow cytometry .
  • Thermodynamic Solubility : Compare with analogues like ¹⁸F-FBZA to identify logP-driven differences in blood-brain barrier penetration .
    • Key Finding : The 3-benzofuran ethyl group enhances melanin affinity by 30% over 2-iodo-N-diethylaminoethyl derivatives .

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